2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline

Lipophilicity logP Drug-likeness

Discontinued or inconsistent building blocks derail CNS and anti-infective discovery timelines. This 95% pure, dual-methylated thiadiazole-aniline scaffold (CAS 1178072-62-2) delivers the precise logP (1.73) and hydrogen-bonding profile required for blood-brain barrier penetration and Rule-of-Three-compliant fragment libraries. - Differentiated logP of 1.73 vs. des-methyl analog (0.632) ensures optimal CNS permeability window. - 95% min. purity batch-to-batch reproducibility for reliable MIC and biochemical assay data. - Ambient shipping, room-temp storage, and stock availability in mg to bulk quantities support rapid project initiation.

Molecular Formula C10H11N3S2
Molecular Weight 237.3 g/mol
CAS No. 1178072-62-2
Cat. No. B1520724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline
CAS1178072-62-2
Molecular FormulaC10H11N3S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)SC2=NN=C(S2)C)N
InChIInChI=1S/C10H11N3S2/c1-6-5-8(3-4-9(6)11)15-10-13-12-7(2)14-10/h3-5H,11H2,1-2H3
InChIKeyUYUYJANOKTWTKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline: Chemical Profile & Procurement


2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline (CAS 1178072-62-2, molecular formula C₁₀H₁₁N₃S₂, molecular weight 237.3 g/mol) is a small-molecule building block comprising a 2-methylaniline moiety connected via a sulfanyl (-S-) bridge to a 5-methyl-1,3,4-thiadiazole ring [1]. The compound is cataloged under Enamine product code EN300-64229, with a commercial purity specification of 95% and a reported melting point of 142–144 °C [2]. Its computed octanol-water partition coefficient (XLogP3-AA) is 2.9, and the experimentally determined logP is 1.73, placing it in a moderate lipophilicity range suitable for oral bioavailability optimization and blood-brain barrier penetration (predicted) [1][2]. The 1,3,4-thiadiazole class is well-established in medicinal chemistry, with derivatives demonstrating anticancer, antimicrobial, anticonvulsant, antidepressant, and anxiolytic activities [3][4]. This compound serves primarily as a synthetic intermediate and scaffold for structure-activity relationship (SAR) exploration rather than as a final bioactive entity.

Workflow SAR expansion & focused library synthesis 2-methylaniline-thiadiazole scaffold
Selection Context Dual methylation vs. des-methyl analog Reported logP profile may shift permeability context
Grade Building block purity, vendor-supplied Standard specification for hit-to-lead chemistry

Why Generic Substitution Risks SAR Misinterpretation


Within the 1,3,4-thiadiazole-2-sulfanyl aniline chemical space, small structural modifications—such as the presence or absence of a single methyl group—can produce substantial shifts in lipophilicity, conformational preference, and hydrogen-bonding capacity, all of which directly influence target engagement and pharmacokinetic behavior [1]. The 2-amino-5-sulfanyl-1,3,4-thiadiazole pharmacophore class has demonstrated that substitution patterns on both the thiadiazole and the aniline ring differentiate compounds with mixed antidepressant-anxiolytic activity from those producing only sedation or showing no CNS activity at all, sometimes by over two orders of magnitude in therapeutic index [2][3]. Therefore, treating in-class compounds as interchangeable building blocks without accounting for the precise methylation pattern (2-methyl on aniline + 5-methyl on thiadiazole) can lead to erroneous SAR conclusions and wasted synthetic effort. The quantitative evidence below establishes the specific, measurable points of differentiation that matter for procurement decisions.

!
Methylation pattern
Replacing with des-methyl or mono-methyl analogs may alter logP by >1 unit and shift CNS permeability context; direct SAR transfer cannot be assumed.
!
Pharmacophore mapping
Close thiadiazole-sulfanyl anilines differ in reported class-level behavioral response; the dual methylation pattern maps to a distinct CNS-active chemotype.
!
Linker & metabolism
Sulfanyl linker vs. oxy/amino isosteres may shift metabolic soft-spot from O-dealkylation to S-oxidation; stability profile may differ without experimental confirmation.

2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline: Evidence vs. Closest Analogs


LogP Differential vs. Des-Methyl Analog

The target compound exhibits an experimentally determined logP of 1.73, compared to the logP of 0.632 reported for 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline (free base, CAS 1019121-55-1), which lacks both the 2-methyl on the aniline ring and the 5-methyl on the thiadiazole ring [1][2]. This represents a 2.74-fold increase in the octanol-water partition coefficient (ΔlogP = 1.098). The enhanced lipophilicity is directly attributable to the two additional methyl groups (total +28 Da molecular weight) and is expected to improve passive membrane permeability and blood-brain barrier penetration, key parameters for CNS-targeted programs [1].

LogP differential
Cross-study comparable
ΔlogP +1.10 vs. des-methyl analog (target logP 1.73, comparator 0.63)
Reported logP difference may shift CNS permeability model context; supports scaffold differentiation.
Vendor-reported logP; cross-study, method not verified.
Lipophilicity logP Drug-likeness Permeability

Melting Point Difference vs. Des-Methyl Analog

The target compound (free base) has a reported melting point range of 142–144 °C [1]. The structurally simpler analog 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline, when isolated as the dihydrochloride salt, melts at 174–176 °C [2]. While the salt form vs. free base comparison limits direct applicability, the ~30 °C lower melting point of the target compound indicates weaker crystal lattice energy, which can translate into higher solubility in organic solvents and easier handling during parallel synthesis and purification workflows. For procurement teams selecting building blocks for high-throughput chemistry, a melting point below 150 °C is generally preferable for automated liquid handling and dissolution protocols.

Melting point
Supporting evidence
142–144 °C (free base) vs. dihydrochloride analog 174–176 °C
Lower melting point may support solution-phase synthesis and automated handling workflows.
Different salt forms; vendor-reported values.
Melting point Crystallinity Solid-state properties Formulation

CNS Pharmacological Potential of the Thiadiazole Scaffold

Although no direct biological data exist for the target compound itself, the core scaffold—2-amino-5-sulfanyl-1,3,4-thiadiazole—has been extensively characterized. In a landmark study, compound 3k (a substituted 2-amino-5-sulfanyl-1,3,4-thiadiazole derivative bearing an aromatic substituent attached via a sulfanyl linker, structurally analogous to the target compound) exhibited mixed antidepressant-anxiolytic activity with a therapeutic dose range approximately two orders of magnitude (100-fold) below the dose producing sedation and amnesia [1][2]. Subsequent SAR studies confirmed that specific substitution on both the thiadiazole C5-sulfur and the exocyclic amine is a critical determinant of CNS activity vs. inactivity, with 3 of 9 tested compounds in one series showing significant antidepressant, anxiolytic, and anticonvulsant activity comparable to imipramine and diazepam [3]. The target compound's 5-methyl-1,3,4-thiadiazol-2-yl sulfanyl motif and 2-methylaniline terminus position it as a direct synthetic precursor to this pharmacologically validated chemotype.

CNS pharmacophore
Class-level inference
Analog compound 3k: ~100× separation between behavioral model response and sedation endpoint
Class-level model response suggests wider endpoint separation; requires compound-specific validation.
Mouse forced swim, elevated plus maze; no direct data for target compound.
Antidepressant Anxiolytic CNS Therapeutic index

Purity Specification & Supplier Availability

The target compound is commercially available at a minimum purity of 95% from Enamine (EN300-64229) and AKSci (0350DH), with additional supply options through CymitQuimica (3D-DXB07262) [1]. The cataloged purity of 95% meets the standard threshold for building block libraries used in hit-to-lead optimization. In contrast, the closest analog 4-(1,3,4-thiadiazol-2-ylsulfanyl)aniline is also specified at min. 95% by the same vendors, providing parity in quality assurance but no procurement advantage for either compound on purity grounds alone . The key procurement differentiator is therefore the structural features (dual methylation), not purity.

Purity specification
Supporting evidence
Min. 95% (Enamine, AKSci); equivalent to des-methyl analog
Equivalent purity across suppliers; structural differentiators drive procurement choice.
Vendor catalog data as of May 2026.
Purity Quality control Reproducibility Procurement

Sulfanyl Linker: Stability & Conformation Comparison

The divalent sulfur atom in the sulfanyl (-S-) bridge of the target compound imparts distinct physicochemical properties compared to oxygen (-O-) or nitrogen (-NH-) isosteres. While no direct experimental comparison for this specific scaffold is available, the C-S bond (bond dissociation energy ~272 kJ/mol for C-S in thioethers) is more polarizable and less susceptible to Phase I oxidative O-dealkylation than the corresponding C-O ether bond (BDE ~358 kJ/mol for dialkyl ethers, but ethers are substrates for CYP450-mediated O-dealkylation), potentially conferring greater metabolic stability [1][2]. The C-S-C bond angle (~99°) and longer bond length (~1.82 Å) vs. C-O-C (~111°, ~1.43 Å) also alter the conformational landscape between the thiadiazole and aniline rings, which can affect target binding geometry [1]. This is a class-level inference from general organic chemistry principles; no specific metabolic stability assay data exist for this compound.

Sulfanyl linker
Class-level inference
C-S bond vs. C-O: BDE ~272 vs 358 kJ/mol; metabolic route shifts to S-oxidation
Linker choice may alter conformational preference and predicted metabolic soft-spot; no compound-specific data.
General organic chemistry principles; no direct experimental comparison.
Sulfanyl linker Metabolic stability Conformation Isostere

Evidence Gap: No Direct Comparative Data

A systematic search of PubMed, PubChem, and patent databases (as of May 2026) did not identify any peer-reviewed publications or patents containing direct biological assay data (IC₅₀, Ki, EC₅₀, MIC, etc.) for 2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline (CAS 1178072-62-2). No head-to-head comparative studies against structural analogs were found. The evidence base is therefore limited to: (a) computed and vendor-reported physicochemical properties, (b) class-level pharmacological data from the 2-amino-5-sulfanyl-1,3,4-thiadiazole series, and (c) structural comparisons against the des-methyl analog. Users should treat all differentiation claims as provisional and requiring experimental validation. Procurement decisions should weigh the favorable logP window (Δ > 1.0 vs. the des-methyl analog) and the scaffold's alignment with the validated CNS-active 2-amino-5-sulfanyl-1,3,4-thiadiazole pharmacophore as the primary selection criteria pending generation of compound-specific data.

Direct data gap
Data to verify
No published IC50, Ki, MIC or in vivo data found for CAS 1178072-62-2
All differentiation claims are provisional; internal head-to-head profiling recommended.
Literature and database search through May 2026.
Evidence gap Data limitation Direct comparison

2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline: Research & Procurement Scenarios


CNS Drug Discovery: Antidepressant/Anxiolytic Scaffold

The target compound is a direct synthetic precursor to the 2-amino-5-sulfanyl-1,3,4-thiadiazole chemotype, which has produced compounds with mixed antidepressant-anxiolytic activity and a therapeutic window of approximately 100-fold relative to sedation-inducing doses [1]. Its logP of 1.73 positions it in the optimal range for CNS permeability (logP 1.5–3.0), making it a rational scaffold choice for teams designing focused libraries around this pharmacophore. The 2-methylaniline terminus provides a vector for further functionalization (e.g., amide coupling, sulfonamide formation) while maintaining the lipophilicity window established by the existing methylation pattern. Procurement of this specific building block (rather than the des-methyl analog with logP 0.632) is recommended when the project's target product profile requires moderate to high passive CNS permeability.

Antimicrobial Scaffold for Antitubercular Research

1,3,4-Thiadiazole derivatives bearing sulfanyl substituents have demonstrated activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with highly selective antimycobacterial effects and low mammalian cell toxicity . The target compound's sulfanyl linker and 5-methyl substitution on the thiadiazole ring provide the core structural features associated with this antimycobacterial activity class. While no MIC data exist for this specific compound, it can serve as a scaffold for generating derivatives that probe the structure-activity relationships of the sulfanyl-thiadiazole motif against drug-resistant bacterial strains. The 95% purity specification supports its use in medicinal chemistry campaigns where reproducible biological readouts depend on well-characterized starting materials.

Fragment-Based Drug Discovery (FBDD) Application

With a molecular weight of 237.3 Da, calculated logP of 2.9 (XLogP3-AA)/experimental logP of 1.73, 1 hydrogen bond donor, and 5 hydrogen bond acceptors, the target compound complies with the Rule of Three (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3), making it suitable for fragment-based screening [2]. The aniline NH₂ group provides a hydrogen-bond donor and a synthetic handle for fragment elaboration, while the thiadiazole ring offers multiple H-bond acceptor sites (endocyclic N and S atoms). The sulfanyl linker introduces conformational flexibility (2 rotatable bonds) without excessive entropic penalty upon binding. For fragment library curation, the compound's dual methylation differentiates it from simpler thiadiazole-aniline fragments by providing a more elaborated starting point that may yield higher initial hit rates in biochemical and biophysical screens.

Agrochemical Intermediate for Fungicides

1,3,4-Thiadiazole derivatives have found extensive application in agrochemicals, particularly as fungicides targeting phytopathogenic fungi such as Rhizoctonia solani and Rhizoctonia bataticola [3]. The sulfanyl bridge and the methyl-substituted thiadiazole and aniline rings in the target compound represent a scaffold that can be further elaborated to access novel fungicidal chemotypes. The compound's physicochemical profile (moderate logP of 1.73, mp 142–144 °C) is compatible with typical agrochemical formulation requirements, where balanced lipophilicity is needed for leaf penetration while avoiding excessive soil adsorption. Procurement for agrochemical discovery programs should prioritize this compound over less lipophilic analogs when the target pathogens are known to be susceptible to sulfur-containing heterocycles.

Application
Selection Property
Validation Focus
CNS behavioral model studies
Lipophilicity window and scaffold alignment with reported CNS-active chemotype
Target engagement and permeability assay context; compound-specific behavioral model endpoints
Antimycobacterial screening
Sulfanyl-thiadiazole motif associated with class-level antimycobacterial reports
MIC determination against M. tuberculosis strains; selectivity vs. mammalian cell models
Fragment-based lead discovery
Rule-of-Three compliance (MW 237, logP 1.73, HBD 1, HBA 5) and synthetic handle
Biophysical screen hit confirmation; fragment elaboration tractability
Agrochemical discovery research
Moderate lipophilicity and thiadiazole scaffold precedent in fungicide programs
Leaf penetration and soil mobility modeling; phytopathogenic fungi panel screening
Quote Request

Request a Quote for 2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.